(E)-(2-Fluorostyryl)boronic acid
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Overview
Description
(E)-(2-Fluorostyryl)boronic acid is an organic compound that contains a boronic acid functional group attached to a fluorinated styrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-(2-Fluorostyryl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a halogenated styrene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (E)-(2-Fluorostyryl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The fluorine atom on the styrene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Fluorinated alkane derivatives.
Substitution: Various substituted styrene derivatives.
Scientific Research Applications
(E)-(2-Fluorostyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-(2-Fluorostyryl)boronic acid in chemical reactions involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the styryl group to the target molecule, forming a new carbon-carbon bond. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the substrates .
Comparison with Similar Compounds
- (E)-(2-Bromostyryl)boronic acid
- (E)-(2-Chlorostyryl)boronic acid
- (E)-(2-Iodostyryl)boronic acid
Comparison: (E)-(2-Fluorostyryl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. The fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C8H8BFO2 |
---|---|
Molecular Weight |
165.96 g/mol |
IUPAC Name |
[(E)-2-(2-fluorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BFO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
InChI Key |
XUDLSHDFOQZUEO-AATRIKPKSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1F)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=C1F)(O)O |
Origin of Product |
United States |
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